(R)-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate
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Overview
Description
®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Esterification: The carboxylic acid group is esterified with methanol to form the methyl ester.
Substitution: The tert-butoxy group is introduced via a substitution reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry.
Medicine
In medicinal chemistry, ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is explored for its potential as a precursor to pharmaceutical agents. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-Methyl 1-(2-(tert-butoxy)-2-oxoethyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and chiral center. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
942189-33-5 |
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Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl (3R)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-5-9(7-13)11(15)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
YDTIMWHPCCPOCJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1CC[C@H](C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(C1)C(=O)OC |
Origin of Product |
United States |
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